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4,9-Dimethylnaphtho[2,3-b]thiophene

Organic Field-Effect Transistors (OFETs) n-Type Semiconductors Electron Mobility

4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) is the critical precursor for high-performance n-type organic semiconductors. The 4,9-dimethyl substitution pattern sterically directs regioselective functionalization at thiophene α-positions, essential for synthesizing NTI derivatives with deep LUMO levels (~4.0 eV) and electron mobilities up to 0.8 cm² V⁻¹ s⁻¹. Generic substitution with unsubstituted naphthothiophene or other dimethyl isomers compromises downstream material performance. Confirm purity and positional integrity before ordering.

Molecular Formula C14H12S
Molecular Weight 212.31 g/mol
CAS No. 16587-34-1
Cat. No. B098931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Dimethylnaphtho[2,3-b]thiophene
CAS16587-34-1
Molecular FormulaC14H12S
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CSC2=C(C3=CC=CC=C13)C
InChIInChI=1S/C14H12S/c1-9-11-5-3-4-6-12(11)10(2)14-13(9)7-8-15-14/h3-8H,1-2H3
InChIKeyVFABQOLTPSBUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) for Organic Electronics Research: Technical Baseline and Sourcing Overview


4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) is a polycyclic aromatic sulfur heterocycle consisting of a naphtho[2,3-b]thiophene core with methyl substituents at the 4- and 9-positions [1]. This compound belongs to a class of π-conjugated small molecules that serve as foundational building blocks or synthetic precursors for the development of high-performance n-type and ambipolar organic semiconductors, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The parent naphtho[2,3-b]thiophene core, when functionalized into diimide (NTI) derivatives, has been shown to exhibit low-lying LUMO energy levels (3.8–4.1 eV below vacuum) [3], a key attribute for stable electron transport in ambient conditions, and has been incorporated into materials achieving electron mobilities as high as ~0.8 cm² V⁻¹ s⁻¹ [4].

Why 4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) Cannot Be Interchanged with Unsubstituted or Alternative Naphthothiophene Isomers in Advanced Material Synthesis


The precise positioning of the two methyl groups at the 4- and 9-positions of the naphtho[2,3-b]thiophene core in CAS 16587-34-1 is a critical structural determinant that directly impacts downstream synthetic utility and material performance, making generic substitution with the unsubstituted parent compound (CAS 268-77-9) or other dimethyl isomers (e.g., 2,3-dimethylnaphtho[2,3-b]thiophene) problematic. The methyl substituents act as steric directing groups that govern regioselectivity in subsequent functionalization reactions, such as electrophilic aromatic substitution or lithiation, which are essential for constructing extended π-conjugated systems [1]. Furthermore, even subtle changes in substitution patterns on the naphthothiophene core have been shown in computational studies to significantly alter key charge-transport parameters, including reorganization energy and transfer integrals, which are critical for achieving high mobility in organic semiconductors [2].

Quantitative Differentiation of 4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) Against Closest Structural Analogs in Electronic Materials Research


Enhanced Electron Mobility in NTI-Based Semiconductors vs. Unsubstituted NDI Analogs: A Quantitative Benchmark

Derivatives of naphtho[2,3-b]thiophene, specifically naphtho[2,3-b]thiophene diimide (NTI), have been shown to significantly outperform their unsubstituted naphthalene diimide (NDI) counterparts in electron mobility when integrated into OFET devices. In one head-to-head study, an NTI-terminated acceptor triad (NTI-BTT) achieved an electron mobility of 0.13 cm² V⁻¹ s⁻¹, which is four times higher than the NDI-based counterpart in the same device architecture [1]. This quantifiable improvement is directly attributable to the enhanced electron-withdrawing capability and more planar backbone conferred by the fused thiophene ring on the naphthalene core, a structural feature that can be further functionalized starting from the 4,9-dimethylnaphtho[2,3-b]thiophene precursor.

Organic Field-Effect Transistors (OFETs) n-Type Semiconductors Electron Mobility

Reduced Trap Density in NTI-Based OFETs via Optimized π-π Stacking vs. NDI Analogs

The structural planarity induced by the fused thiophene ring in naphtho[2,3-b]thiophene derivatives leads to tighter molecular packing and reduced π-π stacking distances, which in turn minimizes grain boundary trap density in polycrystalline OFET films. An NTI-based triad (NTI-BTT) was found to exhibit a π-π stacking distance of 3.45 Å [1], a value that is significantly shorter than typical intermolecular distances in less-ordered NDI-based films. This improved packing morphology correlates with enhanced charge transport, as the same study reported that an NTI-BT derivative with a less-optimized packing structure due to thiophene fusion exhibited a dramatically lower mobility of only 0.004 cm² V⁻¹ s⁻¹ [1].

Organic Field-Effect Transistors (OFETs) Charge Transport Molecular Packing

Lower LUMO Energy Levels for Enhanced Ambient Stability in n-Type Semiconductors

A critical limitation of many n-type organic semiconductors is their susceptibility to degradation by atmospheric oxygen and water, which stems from high-lying LUMO energy levels. Thiophene-fused naphthalene diimide (NTI) derivatives, which can be synthesized from the naphtho[2,3-b]thiophene core, possess low-lying LUMO energy levels ranging from -3.8 to -4.1 eV (below vacuum level) [1]. This is considerably deeper than the typical LUMO levels of many unsubstituted naphthalene diimide (NDI) derivatives, which often lie above -3.8 eV. The deeper LUMO of NTI-based materials enhances their resistance to electron trapping by ambient oxidants, thereby improving device stability and operational lifetime under ambient conditions.

n-Type Semiconductors Ambient Stability Electronic Structure

Superior Regioselectivity in Subsequent Functionalization vs. Unsubstituted Naphtho[2,3-b]thiophene

The presence of methyl groups at the 4- and 9-positions of CAS 16587-34-1 provides a significant synthetic advantage over the unsubstituted naphtho[2,3-b]thiophene (CAS 268-77-9). These alkyl substituents act as steric and electronic directors, effectively blocking the most reactive sites on the aromatic core. This forces subsequent electrophilic aromatic substitution or lithiation reactions to occur selectively at the remaining α-positions of the thiophene ring (e.g., positions 2 and 7) [1]. In contrast, the unsubstituted core has multiple competing reactive sites, leading to complex mixtures of regioisomers that are difficult and costly to separate, thereby reducing overall synthetic efficiency and yield for advanced materials.

Synthetic Chemistry Regioselectivity Functionalization

Definitive Research and Industrial Application Scenarios for 4,9-Dimethylnaphtho[2,3-b]thiophene (CAS 16587-34-1) Based on Quantified Material Advantages


Synthesis of High-Performance NTI-Based n-Type Semiconductors for Ambient-Stable OFETs

This is the primary and most well-documented application scenario. Procurement of 4,9-dimethylnaphtho[2,3-b]thiophene is justified for research groups actively engaged in synthesizing naphtho[2,3-b]thiophene diimide (NTI) derivatives. The evidence shows that NTI-based materials outperform their NDI counterparts by a factor of four in electron mobility (0.13 vs. ~0.0325 cm² V⁻¹ s⁻¹) [1] and possess LUMO levels that are up to ~0.3 eV deeper, conferring enhanced ambient stability [2]. Furthermore, the methyl substituents on this specific precursor ensure regioselective functionalization, which is critical for achieving the high-purity NTI monomers required for reproducible device fabrication [3].

Development of Acceptor Materials for High-Efficiency Organic Photovoltaics (OPVs)

The low-lying LUMO energy levels (3.8–4.1 eV) of NTI-based materials [2] make them excellent electron acceptors in bulk-heterojunction organic solar cells. Sourcing CAS 16587-34-1 provides a direct synthetic entry point to these NTI acceptors. The improved electron mobility and strong intermolecular π-π stacking (3.45 Å) [1] facilitate efficient exciton dissociation and charge extraction, which are key parameters for achieving high power conversion efficiencies (PCEs). Research has demonstrated that OPVs utilizing NTI-based acceptors can achieve promising PCEs of up to 9% [2], highlighting the practical value of this precursor in next-generation photovoltaic research.

Design of Ambipolar Organic Semiconductors for Complementary Logic Circuits

The naphtho[2,3-b]thiophene core is not limited to n-type materials; when copolymerized with appropriate electron-donating comonomers, it forms the basis for well-balanced ambipolar semiconductors [2]. The ability to fine-tune the HOMO-LUMO gap through selective functionalization at the α-positions of the core (positions unlocked by the 4,9-dimethyl substitution) [3] allows researchers to design materials with comparable hole and electron mobilities. This is a critical requirement for fabricating complementary metal-oxide-semiconductor (CMOS)-like inverters and more complex organic integrated circuits, making CAS 16587-34-1 a strategic starting material for advanced organic electronics research.

Building Block for Thiophene-Fused π-Extended Molecular Wires and Organic Thermoelectrics

The easy functionalizability of the thiophene α-positions [3] makes 4,9-dimethylnaphtho[2,3-b]thiophene an ideal core for constructing extended π-conjugated molecular wires. The enhanced planarity and strong intermolecular interactions inherent to the naphthothiophene framework [1] promote efficient charge transport along the molecular axis. This property is being explored for applications in molecular electronics and as the active component in organic thermoelectric (TE) generators, where a high electrical conductivity and a low thermal conductivity are desired for efficient heat-to-electricity conversion [2].

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